molecular formula C20H20N2O4S2 B2720320 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 898446-77-0

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No. B2720320
CAS RN: 898446-77-0
M. Wt: 416.51
InChI Key: GOBLOJYXYQEVMU-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as ETTB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. ETTB is a thiazole-based compound that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, has shown that these compounds exhibit potency in in vitro assays for cardiac electrophysiological activity. This suggests their potential as selective class III agents for treating arrhythmias (Morgan et al., 1990).

Anticancer Evaluation

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized. These compounds were evaluated against four cancer cell lines, showing moderate to excellent anticancer activity, indicating the potential therapeutic applications of such compounds (Ravinaik et al., 2021).

Antimicrobial Agents

Another study focused on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. These compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, suggesting their potential as broad-spectrum antimicrobial agents (Bikobo et al., 2017).

Anticancer and Antimicrobial Activities

Other research has involved the synthesis and characterization of metal complexes of heterocyclic sulfonamide, demonstrating strong carbonic anhydrase inhibitory properties and potential as very powerful inhibitors against human carbonic anhydrase isoenzymes. This highlights their possible application in developing new therapeutic agents targeting carbonic anhydrase-related diseases (Büyükkıdan et al., 2013).

Drug Metabolism

Additionally, the application of biocatalysis to drug metabolism has been explored, demonstrating the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This research provides insights into drug metabolism and the potential for producing metabolites for further pharmacological evaluation (Zmijewski et al., 2006).

properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-3-26-16-9-5-14(6-10-16)18-13-27-20(21-18)22-19(23)15-7-11-17(12-8-15)28(24,25)4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBLOJYXYQEVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

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